1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-12-10-17(21)20(11-13-6-8-14(18)9-7-13)16-5-3-2-4-15(16)19-12/h2-9,12,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNPVMFNGOHCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors such as ortho-diamines and ketones.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzodiazepine core under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with different functional groups.
Scientific Research Applications
Precursor for Benzodiazepine Derivatives
The compound serves as a precursor in the synthesis of other benzodiazepine derivatives. Its structural characteristics allow for modifications that can yield compounds with varied pharmacological properties. The synthesis typically involves cyclization reactions using ortho-diamines and ketones to form the benzodiazepine core, followed by nucleophilic substitution to introduce the fluorobenzyl group.
Synthetic Routes
The preparation methods include:
- Formation of the Benzodiazepine Core : Cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : Utilizing nucleophilic substitution reactions under basic conditions.
Therapeutic Potential
Research indicates potential therapeutic applications in:
- Anxiolytic Effects : Investigated for anxiety reduction.
- Sedative Properties : Explored for sleep induction and management of insomnia.
- Muscle Relaxation : Potential use in conditions requiring muscle relaxation.
Neurotransmitter System Interaction
Studies have focused on how this compound affects neurotransmitter systems, particularly its binding affinities to various receptor types. This research is crucial for understanding its potential side effects and therapeutic efficacy .
Toxicity Assessments
Research has evaluated the acute toxicity of related benzodiazepine compounds, revealing that derivatives exhibit a high safety profile with LD50 values significantly above therapeutic doses. For instance, the LD50 for 4-phenyl-1,5-benzodiazepin-2-one was found to be 1617.08 mg/kg, indicating low toxicity .
Pharmaceutical Development
In pharmaceutical development, 1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is utilized in creating new drugs targeting anxiety and sleep disorders. Its role as an intermediate in synthesizing more complex molecules underlines its importance in drug formulation processes .
Chemical Intermediates
This compound is also explored as a chemical intermediate in various industrial applications due to its structural versatility and ability to undergo further chemical transformations.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Precursor for synthesizing benzodiazepine derivatives | Active in cyclization and substitution reactions |
| Pharmacological Research | Investigated for anxiolytic and sedative properties | Acts on GABA receptors; enhances inhibitory effects |
| Biological Studies | Effects on neurotransmitter systems; toxicity assessments | Low toxicity profile; LD50 > 1617 mg/kg |
| Industrial Applications | Used in pharmaceutical development; chemical intermediates | Important for drug formulation |
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the central nervous system. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to sedative, anxiolytic, and muscle relaxant effects. The fluorobenzyl group may influence the binding affinity and selectivity of the compound for different receptor subtypes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Conformational Analysis
- The benzodiazepine ring typically adopts non-planar conformations. For example: 5-Chloroacetyl-4-methyl derivative: Distorted boat conformation due to steric and electronic effects of the chloroacetyl group . 4-Methyl Monohydrate: Crystal structure reveals hydrogen bonding between the diazepine carbonyl and water molecules, stabilizing the monohydrate form .
- Substituents at position 1 (e.g., fluorobenzyl vs. propargyl) significantly influence ring puckering and intermolecular interactions .
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a member of the benzodiazepine class and has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C18H20FN3O
- Molecular Weight : 317.37 g/mol
- IUPAC Name : this compound
- InChI Key : A unique identifier for chemical substances.
Structural Features
The compound features a tetrahydro-benzodiazepine core with a fluorophenyl substituent which may influence its interaction with biological targets. The presence of the fluorine atom is hypothesized to enhance lipophilicity and receptor binding affinity.
The biological activity of this compound can be attributed to several mechanisms:
- GABA-A Receptor Modulation : Similar to other benzodiazepines, it is likely to exert anxiolytic effects by enhancing GABAergic neurotransmission through positive allosteric modulation of GABA-A receptors .
- Antiviral Activity : Preliminary studies suggest that derivatives of benzodiazepines exhibit antiviral properties, particularly against HIV-1. The specific interactions with reverse transcriptase may provide insights into the antiviral potential of this compound .
- Neuropharmacological Effects : The compound's structural analogs have been studied for their effects on anxiety and depression models in rodents, indicating potential applications in treating mood disorders .
In Vitro and In Vivo Studies
Research has demonstrated varying degrees of efficacy in preclinical models:
- Anxiolytic Effects : Animal studies have shown that compounds structurally related to this benzodiazepine can significantly reduce anxiety-like behaviors in elevated plus-maze tests.
- Antiviral Efficacy : In vitro studies indicated that certain analogs inhibit HIV replication at low concentrations, suggesting that modifications in the structure could enhance potency against viral targets .
Case Studies and Research Findings
Similar Compounds
A comparative analysis with similar compounds can provide insights into the unique biological profile of this compound:
Q & A
Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodology :
- Docking refinement : Include solvent molecules and flexible side chains in AutoDock or Schrödinger.
- Free energy perturbation (FEP) : Calculate binding ΔG with explicit solvent models.
- Experimental validation : Use surface plasmon resonance (SPR) to measure on/off rates (kₐ, k𝒹) and compare with in silico results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
